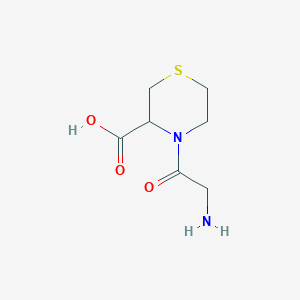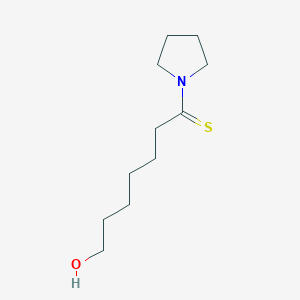
7-Hydroxy-1-(1-pyrrolidinyl)-1-heptanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Thione Group: The thione group can be introduced through the reaction of a carbonyl compound with a sulfur donor, such as thiourea or Lawesson’s reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxyl group in 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group using reducing agents such as sodium borohydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Thiols.
Substitution Products: N-substituted pyrrolidines.
Scientific Research Applications
7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thione groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Thioheptane: A compound with a thione group but lacking the pyrrolidine ring.
Hydroxyheptane: A compound with a hydroxyl group but lacking the pyrrolidine ring and thione group.
Uniqueness: 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl group and a thione group, along with the pyrrolidine ring, allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
7-hydroxy-1-pyrrolidin-1-ylheptane-1-thione |
InChI |
InChI=1S/C11H21NOS/c13-10-6-2-1-3-7-11(14)12-8-4-5-9-12/h13H,1-10H2 |
InChI Key |
HQJZIKPGHQAULF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
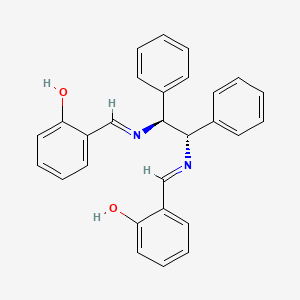
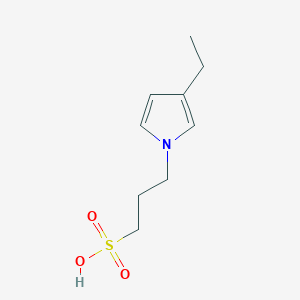
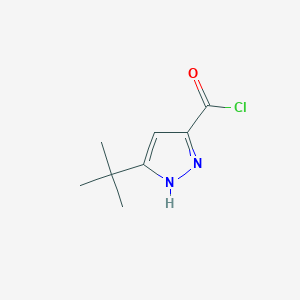
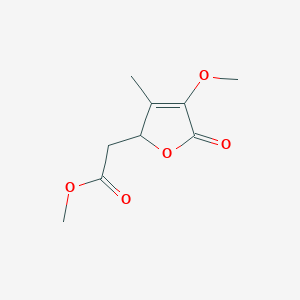


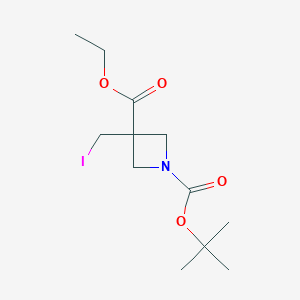
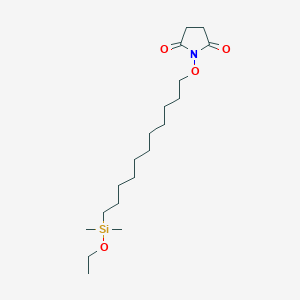
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
